molecular formula C8H12O B085288 6-Methylbicyclo[4.1.0]heptan-2-one CAS No. 14845-41-1

6-Methylbicyclo[4.1.0]heptan-2-one

Cat. No. B085288
CAS RN: 14845-41-1
M. Wt: 124.18 g/mol
InChI Key: UEILJFFGJJRFFG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis Structural determination through techniques like single-crystal X-ray analysis plays a crucial role in understanding the molecular configuration of bicyclic compounds. For instance, the conformationally restricted methionine analogue demonstrates the impact of neighboring group participation in its structural characteristics (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).

Chemical Reactions and Properties The chemistry of bicyclic compounds like 6-Methylbicyclo[4.1.0]heptan-2-one is rich and varied, encompassing a range of reactions that highlight their unique reactivity patterns. For example, the addition of dinitrobenzenesulphenyl chloride to methylenebicycloheptene showcases specific reaction pathways and the formation of unique products, revealing insights into their chemical behavior (Przybylska & Garratt, 1981).

Physical Properties Analysis Investigating the physical properties of such compounds involves understanding their stability under various conditions. For example, certain 1-aryl-4,4-dimethyl-2,6,7-trioxabicycloheptanes exhibit remarkable thermal stability, an attribute that is crucial for their potential applications (Matsumoto, Watanabe, Kasuga, Hamada, & Tadokoro, 1997).

Chemical Properties Analysis The chemical properties of 6-Methylbicyclo[4.1.0]heptan-2-one derivatives are influenced by their molecular structure, which affects their reactivity and interaction with other molecules. For instance, the photoisomerisation of methylenebicyclohexene to spiroheptadiene occurs with high stereospecificity, indicating the influence of molecular structure on chemical properties (Hamer & Stubbs, 1970).

Scientific Research Applications

  • Thermal Isomerization Studies : A study explored the thermally induced rearrangement of bicyclic hydrocarbons, including 6-Methylbicyclo[4.1.0]heptan-2-one derivatives. The research highlighted the reaction's stereospecificity and the potential formation of achiral intermediates, crucial for understanding the reaction mechanisms in organic synthesis (Davidson, Gajewski, Shook, & Cohen, 1995).

  • Ionic Hydrogenation : Another study examined the ionic hydrogenation of bicyclic hydrocarbons, including compounds structurally similar to 6-Methylbicyclo[4.1.0]heptan-2-one. The research focused on how the introduction of a methyl group influences the hydrogenation rate, offering insights into refining hydrogenation processes (Khotimskaya, Kudryavtsev, Mil'vitskaya, Platé, & Parnes, 1972).

  • Hydroboration Reactions : A study on the oxidative hydroboration of 3-methylbicyclo[4.1.0]hept-3-ene, related to 6-Methylbicyclo[4.1.0]heptan-2-one, was conducted. It revealed the formation of stereoisomers, contributing to the understanding of stereoselectivity in hydroboration, a key reaction in organic chemistry (Kazakova, Isaeva, & Bikeev, 1979).

  • Reactions with Metal Catalysts : Research has been conducted on the reactions of 1-methylbicyclo[4.1.0]heptane, a compound structurally related to 6-Methylbicyclo[4.1.0]heptan-2-one, with hydrogen over metal catalysts. This study is important for understanding the behavior of such compounds in the presence of catalysts, which has implications in catalytic synthesis (Jackson & Nicolson, 1980).

  • Stereoselectivity in Hydroboration : Another study on the oxidative hydroboration of 3-methylbicyclo[4.1.0]-2-heptene, a structurally similar compound, revealed insights into the stereoselectivity of hydroboration reactions. Understanding such reactions is vital for developing specific synthetic pathways in organic chemistry (Kazakova, Surkova, & Bikeev, 1980).

properties

IUPAC Name

6-methylbicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8-4-2-3-7(9)6(8)5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEILJFFGJJRFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=O)C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338483
Record name Bicyclo[4.1.0]heptan-2-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylbicyclo[4.1.0]heptan-2-one

CAS RN

14845-41-1
Record name 6-Methylbicyclo[4.1.0]heptan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14845-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[4.1.0]heptan-2-one, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylbicyclo[4.1.0]heptan-2-one
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
6
Citations
WG Dauben, L Schutte, RE Wolf… - The Journal of Organic …, 1969 - ACS Publications
The photoreductions of a series of bicyclo [4.1. 0]-and bicyclo [3.1. 0] alkan-2-ones (1) in 2-propanol and the ground-state radical rearrangements of the corresponding bicyclo [4.1. 0]-…
Number of citations: 62 pubs.acs.org
WG Dauben, GW Shaffer, EJ Deviny - Journal of the American …, 1970 - ACS Publications
The photoisomerization of alkyl-substituted bicyclo [4.1, 0] heptan-2-ones has been studied. Using the n-*· * excitation, two different isomerizationshave been found. The first involves …
Number of citations: 50 pubs.acs.org
GA Russell, JJ McDonnell, PR Whittle… - Journal of the …, 1971 - ACS Publications
Thesynthesis of bicyclo [2.1. 0] pentane-, bicyclo [3.1. 0] hexane-, bicyclo [4.1, 0] heptane-, bicyclo [5.1. 0] oc-tane-, and bicyclo [6.1. 0] nonane-2, 3-semidiones has been investigated. …
Number of citations: 48 pubs.acs.org
NSA Roslan, S Zareen, N Zamri - Materials Science Forum, 2020 - Trans Tech Publ
Hibiscus rosa-sinensis which belongs to the family Malvaceae, is a national flower of Malaysia. This glabrous tree can usually grow around 1 to 3 meters tall. The objective of present …
Number of citations: 3 www.scientific.net
Y Imamura, H Takikawa, M Sasaki… - Organic & biomolecular …, 2004 - pubs.rsc.org
The first synthesis of mispyric acid (1), an inhibitor of DNA polymerase β with a novel triterpene skeleton, was achieved by starting from isoprene (2), geraniol (6) and 1,5-dimethoxy-1,4-…
Number of citations: 14 pubs.rsc.org
YN Romashin - Journal of Organic Chemistry of the …, 1985 - Consultants Bureau Enterprises
Number of citations: 0

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